butyl 5-(difluoromethoxy)-2-fluorobenzoate
Description
Butyl 5-(difluoromethoxy)-2-fluorobenzoate is a fluorinated benzoic acid ester characterized by a difluoromethoxy (–OCHF₂) group at the 5-position and a fluorine atom at the 2-position of the benzene ring, esterified with a butyl group. This compound is structurally significant due to the electron-withdrawing effects of fluorine and difluoromethoxy substituents, which influence its physicochemical properties, such as lipophilicity, metabolic stability, and reactivity. Such derivatives are often explored in pharmaceutical and agrochemical research for optimizing drug candidates or functional materials .
Properties
IUPAC Name |
butyl 5-(difluoromethoxy)-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-3-6-17-11(16)9-7-8(18-12(14)15)4-5-10(9)13/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOZQRUODGMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 5-(difluoromethoxy)-2-fluorobenzoate typically involves the esterification of 5-(difluoromethoxy)-2-fluorobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Butyl 5-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Butyl 5-(difluoromethoxy)-2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated groups, which often enhance biological activity.
Industry: In the agrochemical industry, it can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.
Mechanism of Action
The mechanism of action of butyl 5-(difluoromethoxy)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Benzoate Derivatives
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Key Observations:
Substituent Effects on Reactivity: The difluoromethoxy group (–OCHF₂) in the target compound provides moderate electron-withdrawing effects, balancing metabolic stability and synthetic accessibility. In contrast, the trifluoromethoxy group (–OCF₃) in 2-methoxy-5-(trifluoromethoxy)benzoic acid offers stronger electron withdrawal but may complicate synthesis due to steric hindrance .
Impact on Physicochemical Properties :
- Lipophilicity : The target compound’s logP (~2.8) is higher than that of 2-methoxy-5-(trifluoromethoxy)benzoic acid (~2.1), likely due to the butyl ester’s hydrophobic chain.
- Metabolic Stability : Fluorine and difluoromethoxy groups reduce oxidative metabolism compared to methoxy (–OCH₃) or hydroxyl (–OH) analogs, as seen in ’s discussion of pantoprazole derivatives .
Key Findings:
- Synthetic Complexity: The target compound’s synthesis likely involves direct esterification, whereas brominated analogs (e.g., Butyl 2-amino-5-bromobenzoate) require multi-step functionalization .
- Oxidative Stability : Difluoromethoxy-containing compounds are less prone to overoxidation compared to sulfoxide intermediates in benzimidazole derivatives (as seen in ) .
Biological Activity
Butyl 5-(difluoromethoxy)-2-fluorobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and structure-activity relationships, supported by relevant data and case studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with fluorinated groups have shown enhanced activity against various bacterial strains.
- Minimum Inhibitory Concentrations (MIC) :
| Compound | MIC (µM) | Activity Description |
|---|---|---|
| MA-1156 | 16 | Best antimicrobial candidate |
| MA-1115 | 32 | Potent activity |
| MA-1116 | 64 | Effective against S. aureus |
| MA-1113 | 128 | Lowest activity |
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4).
- Inhibition Potency :
| Enzyme | IC50 (nM) | Effect Description |
|---|---|---|
| sEH | 0.6 ± 0.1 | Highly potent inhibitor |
| PDE4 | Not fully characterized in all isoforms | Varies by isoform |
Case Studies
- In Vivo Pharmacokinetics :
-
Electrochemical Studies :
- The electrochemical response of S. aureus treated with fluoroarylbichalcophene derivatives indicated significant inhibition of bacterial activity, correlating with the incorporation of fluorine into the structure . This highlights the potential of fluorinated compounds in enhancing antibacterial efficacy.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into the phenyl group has been shown to enhance biological activity significantly. The SAR studies indicate that specific modifications to the chemical structure can lead to improved potency against target enzymes and microorganisms.
- Key Findings :
- Fluorination generally increases antimicrobial activity.
- Structural modifications can lead to varying degrees of enzyme inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
